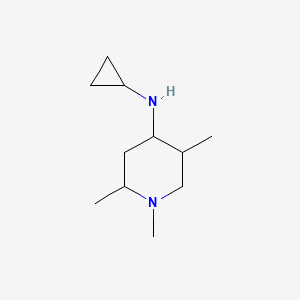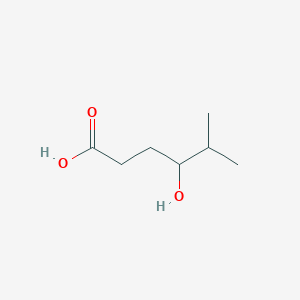
4-Hydroxy-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of hexanoic acid, featuring a hydroxyl group at the fourth carbon and a methyl group at the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5-methylhexanoic acid using appropriate oxidizing agents. Another method includes the use of regioselective nitrilase enzymes to hydrolyze nitriles into the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and eco-friendliness. Enzymatic reduction of β-ketoesters and enzymatic resolution of racemic acylated β-hydroxyesters are some of the methods used .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 4-oxo-5-methylhexanoic acid.
Reduction: Formation of 4-hydroxy-5-methylhexanol.
Substitution: Formation of 4-chloro-5-methylhexanoic acid.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor-erythroid 2-related factor 2 (NRF2) pathway, which triggers a cascade of antioxidative responses. This mechanism is particularly relevant in its neuroprotective effects against oxidative stress-induced neuronal damage .
Comparación Con Compuestos Similares
2-Methylhexanoic acid: Similar in structure but lacks the hydroxyl group at the fourth carbon.
4-Methylhexanoic acid: Similar but lacks the hydroxyl group, affecting its reactivity and applications.
Oxyphylla A [®-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid]: A neuroprotective compound derived from Alpinia oxyphylla, structurally similar but with additional functional groups.
Uniqueness: 4-Hydroxy-5-methylhexanoic acid is unique due to its specific hydroxyl and methyl group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in multiple research fields.
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
4-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(8)3-4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
GNEPNFNLYWXXTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13315826.png)
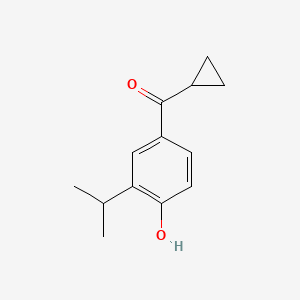
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
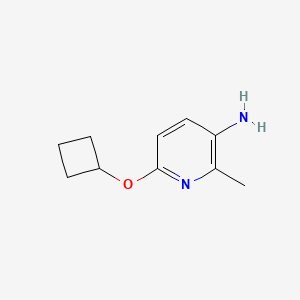
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
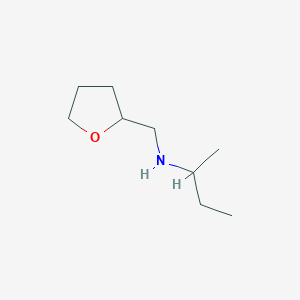
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
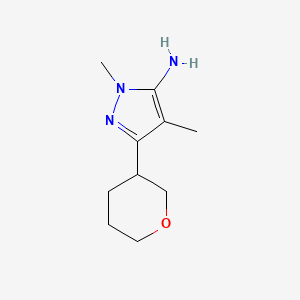
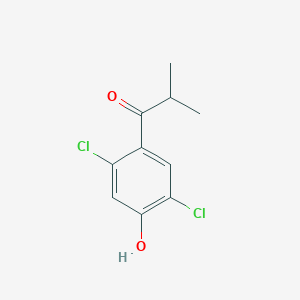
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)

